N,N'-Diallyl-L-tartardiamid

Übersicht

Beschreibung

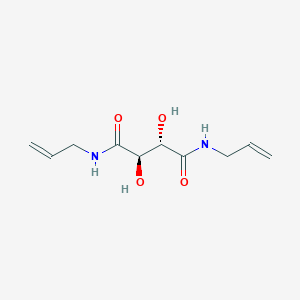

N,N’-Diallyl-L-tartardiamide (DATD) is a crosslinking agent for polyacrylamide gels . It is also known as N,N’-Diallyltartramide . It is used in applications where the polyacrylamide gel acts as a structural component at the bottom of a gel electrophoresis apparatus .

Synthesis Analysis

DATD can be used as a cross-linking agent during the preparation of hydrogels . It is also used in the polymerization of soluble polyacrylamide gels for electrophoresis applications .Molecular Structure Analysis

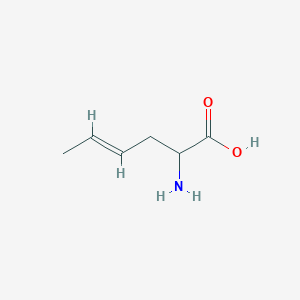

The molecular formula of DATD is C10H16N2O4 . The molecular weight is 228.25 .Chemical Reactions Analysis

DATD is a reversible cross-linker for polyacrylamide gels that produces a gel which is soluble in dilute (2%) periodic acid at room temperature for 1-2 hours . This property is useful when recovering protein from polyacrylamide gels .Physical and Chemical Properties Analysis

DATD is a white crystalline powder, crystals or flakes . It has a storage temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Vernetzungsmittel für Polyacrylamidgele

N,N’-Diallyl-L-tartardiamid (DATD) ist ein Vernetzungsmittel für Polyacrylamidgele, wie sie beispielsweise für die SDS-PAGE verwendet werden . Im Vergleich zu Bisacrylamidgelen weisen DATD-Gele eine stärkere Wechselwirkung mit Glas auf .

Struktureller Bestandteil in der Gelelektrophorese-Apparatur

DATD-Gele werden in Anwendungen verwendet, bei denen das Polyacrylamidgel als „Stopfen“ fungiert, ein struktureller Bestandteil am Boden einer Gelelektrophorese-Apparatur . Dies verhindert, dass ein schwaches diskontinuierliches Gel aus der Apparatur gleitet oder sich anderweitig innerhalb der Apparatur bewegt .

Lösliche Gele

Im Gegensatz zu Bisacrylamid-Polyacrylamidgelen können DATD-Polyacrylamidgele aufgrund des Vorhandenseins von vicinalen Diolen in DATD bequem mit Periodsäure gelöst werden . Diese Eigenschaft ist nützlich, wenn Protein aus Polyacrylamidgelen zurückgewonnen wird .

Inhibitor der Polymerisation

DATD ist das langsamste getestete Polyacrylamid-Vernetzungsmittel und kann bei hohen Konzentrationen als Polymerisationsinhibitor wirken .

Komponente in Hydrogel für gesteuerte Bodenbewässerung

N,N’-Diallyltartramid kann bei der Herstellung von Hydrogel verwendet werden, das Cellulose enthält und als Komponente eines Aktuators zur gesteuerten Bodenbewässerung verwendet wird .

Chiraler Selektor in chromatographischen Trennungen

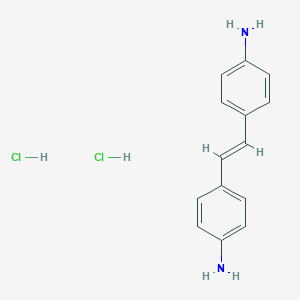

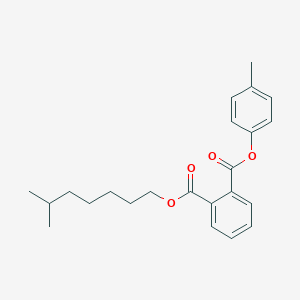

Dieselbe Forschungsgruppe verwendete para-substituierte N,N’-Diallyl-l-tartardiamid-Dibenzoate als chirale Selektoren bei der Herstellung von netzwerk-polymeren chiralen stationären Phasen . Sie untersuchten ihre unterschiedliche Enantioselektivität bei der LC-Trennung verschiedener Racemate im Normalphasenmodus

Wirkmechanismus

Target of Action

N,N’-Diallyl-L-tartardiamide, also known as (2R,3R)-N1,N4-Diallyl-2,3-dihydroxysuccinamide, is primarily used as a crosslinking agent for polyacrylamide gels . Its primary targets are the polyacrylamide molecules themselves, which it crosslinks to form a gel structure .

Mode of Action

The compound acts by forming covalent bonds between polyacrylamide molecules, creating a three-dimensional network or gel. This crosslinking action strengthens the interaction of the gel with glass, making it useful in applications where the polyacrylamide gel acts as a structural component .

Biochemical Pathways

The gels it forms are often used in biochemical research, particularly in gel electrophoresis techniques such as sds-page .

Pharmacokinetics

Notably, gels formed with this compound can be conveniently dissolved using periodic acid due to the presence of vicinal diols in the compound .

Result of Action

The primary result of N,N’-Diallyl-L-tartardiamide’s action is the formation of a stable, crosslinked polyacrylamide gel. This gel can be used in various laboratory techniques, including as a medium for electrophoresis. The gel’s properties can be influenced by the concentration of N,N’-Diallyl-L-tartardiamide used, with higher concentrations leading to denser, more crosslinked gels .

Action Environment

The action of N,N’-Diallyl-L-tartardiamide can be influenced by several environmental factors. For example, the pH and temperature of the solution can affect the speed and extent of the crosslinking reaction. Additionally, the presence of other compounds can also influence the reaction. For instance, it has been noted that the compound can act as an inhibitor of polymerization at high concentrations .

Safety and Hazards

DATD is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of N,N'-Diallyl-L-tartardiamide involves the reaction between L-tartaric acid and allylamine to form N,N'-Diallyl-L-tartardiamide.", "Starting Materials": [ "L-tartaric acid", "Allylamine", "Methanol", "Acetic anhydride", "Sodium bicarbonate", "Chloroform" ], "Reaction": [ "Dissolve L-tartaric acid in methanol and add allylamine to the solution.", "Heat the mixture to reflux for 24 hours.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with cold methanol and dry it under vacuum.", "Dissolve the dried precipitate in chloroform.", "Add acetic anhydride and sodium bicarbonate to the solution and stir for 2 hours.", "Filter the solution and wash the precipitate with chloroform.", "Dry the precipitate under vacuum to obtain N,N'-Diallyl-L-tartardiamide." ] } | |

CAS-Nummer |

58477-85-3 |

Molekularformel |

C10H16N2O4 |

Molekulargewicht |

228.24 g/mol |

IUPAC-Name |

(2R,3S)-2,3-dihydroxy-N,N'-bis(prop-2-enyl)butanediamide |

InChI |

InChI=1S/C10H16N2O4/c1-3-5-11-9(15)7(13)8(14)10(16)12-6-4-2/h3-4,7-8,13-14H,1-2,5-6H2,(H,11,15)(H,12,16)/t7-,8+ |

InChI-Schlüssel |

ZRKLEAHGBNDKHM-OCAPTIKFSA-N |

Isomerische SMILES |

C=CCNC(=O)[C@@H]([C@@H](C(=O)NCC=C)O)O |

SMILES |

C=CCNC(=O)C(C(C(=O)NCC=C)O)O |

Kanonische SMILES |

C=CCNC(=O)C(C(C(=O)NCC=C)O)O |

| 58477-85-3 | |

Physikalische Beschreibung |

White powder; [Sigma-Aldrich MSDS] |

Piktogramme |

Irritant |

Synonyme |

N,N'-diallyltartardiamide |

Herkunft des Produkts |

United States |

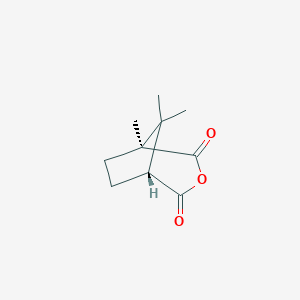

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

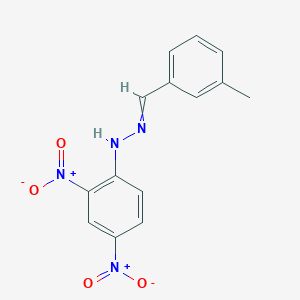

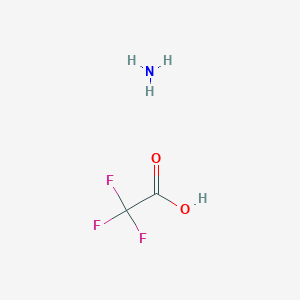

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)